molecular formula C7H3Cl2F2NO2 B1410699 2,5-Dichloro-3-nitrobenzodifluoride CAS No. 1806289-41-7

2,5-Dichloro-3-nitrobenzodifluoride

Cat. No.: B1410699
CAS No.: 1806289-41-7
M. Wt: 242 g/mol
InChI Key: ONYUUXVFDHZDEK-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-nitrobenzodifluoride is an organic compound with the molecular formula C7H2Cl2F2NO2 It is a derivative of benzene, where two chlorine atoms and one nitro group are substituted on the benzene ring, along with two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-3-nitrobenzodifluoride typically involves the nitration of 2,5-dichlorobenzodifluoride. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually conducted at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process. The initial step involves the chlorination of benzodifluoride to introduce the chlorine atoms. This is followed by a nitration step, where the nitro group is introduced. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are optimized to achieve high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-3-nitrobenzodifluoride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or ammonia can be used under reflux conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in the presence of hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used under acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzodifluorides with various functional groups replacing the chlorine atoms.

    Reduction: The major product is 2,5-dichloro-3-aminobenzodifluoride.

    Oxidation: Depending on the conditions, products can include various oxidized derivatives of the original compound.

Scientific Research Applications

2,5-Dichloro-3-nitrobenzodifluoride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and inhibition.

    Industry: The compound is used in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-nitrobenzodifluoride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-3-nitrobenzodifluoride
  • 2,5-Dichloro-4-nitrobenzodifluoride
  • 2,5-Dichloro-3,5-dinitrobenzodifluoride

Uniqueness

2,5-Dichloro-3-nitrobenzodifluoride is unique due to the specific positioning of the chlorine and nitro groups on the benzene ring, which imparts distinct chemical properties. This positioning affects its reactivity, making it suitable for specific synthetic applications that similar compounds may not be able to achieve.

Properties

IUPAC Name

2,5-dichloro-1-(difluoromethyl)-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F2NO2/c8-3-1-4(7(10)11)6(9)5(2-3)12(13)14/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYUUXVFDHZDEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)F)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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